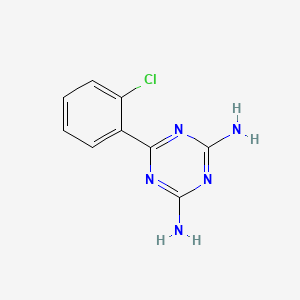

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRNLYCDZBVQKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183591 |

Source

|

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-77-6 |

Source

|

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29366-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFZ9452WV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

CAS: 29366-77-6 Class: Non-Classical Antifolate / Lipophilic s-Triazine Primary Application: Dihydrofolate Reductase (DHFR) Inhibition & Antimicrobial Research

Executive Summary & Chemical Architecture

This guide details the physicochemical and pharmacological profile of 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as Cl-Triazine ). Unlike classical antifolates (e.g., Methotrexate) that rely on the Reduced Folate Carrier (RFC) for cellular entry, Cl-Triazine belongs to the "Baker’s Antifolate" class. These are lipophilic, passive-diffusion inhibitors designed to bypass transport-related drug resistance mechanisms.

The molecule features a rigid 1,3,5-triazine (s-triazine) core substituted at the C6 position with an ortho-chlorophenyl ring. This specific ortho-substitution is critical: it induces a steric twist that optimizes hydrophobic interactions within the DHFR active site while disrupting the planarity often required for metabolic degradation.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₈ClN₅ | Core stoichiometry |

| Molecular Weight | 221.65 g/mol | Small molecule; CNS penetrant potential |

| LogP (Est.) | ~2.1 - 2.5 | Lipophilic; indicates passive membrane diffusion |

| pKa (Triazine N) | ~6.5 - 7.0 | Protonation state at physiological pH affects binding |

| H-Bond Donors | 4 (Two -NH₂ groups) | Critical for Asp27 binding in DHFR |

| H-Bond Acceptors | 3 (Triazine ring nitrogens) | Network stability in the active site |

Chemical Synthesis: The Nitrile-Dicyandiamide Route

The most robust, self-validating protocol for synthesizing 2,4-diamino-6-aryl-s-triazines is the base-catalyzed cyclotrimerization of the corresponding aryl nitrile with dicyandiamide (cyanoguanidine). This method is preferred over biguanide routes due to higher atom economy and simplified purification.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the dicyandiamide anion on the nitrile carbon, followed by intramolecular cyclization.

Figure 1: Cyclotrimerization pathway. The high boiling point of 2-methoxyethanol ensures thermal energy sufficiency for the ring closure.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of Cl-Triazine.

-

Reagent Setup:

-

Charge a 100 mL round-bottom flask with 2-chlorobenzonitrile (20 mmol, 2.75 g).

-

Add dicyandiamide (22 mmol, 1.85 g) [1.1 eq excess to drive consumption of nitrile].

-

Add powdered KOH (2 mmol, 0.11 g) as a catalyst.

-

Suspend in 2-methoxyethanol (30 mL). Note: Ethanol is insufficient; the reaction requires >120°C.

-

-

Reaction:

-

Equip with a reflux condenser and magnetic stir bar.

-

Heat to reflux (approx. 125°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 9:1 DCM/MeOH). The nitrile spot (high Rf) should disappear; a fluorescent blue spot (product) will appear at lower Rf.

-

-

Workup & Purification:

-

Cool the mixture to room temperature. The product often precipitates spontaneously.

-

Add distilled water (50 mL) to dissolve unreacted dicyandiamide and KOH.

-

Filter the precipitate under vacuum.

-

Recrystallization: Dissolve the crude solid in hot DMF or acetic acid, filter while hot to remove insolubles, and allow to cool.

-

Validation: Purity is confirmed if the melting point is sharp (approx. range 165–170°C, dependent on polymorph).

-

Mechanism of Action: DHFR Inhibition

The therapeutic utility of Cl-Triazine lies in its ability to mimic the pteridine ring of dihydrofolate (DHF). However, unlike folate, it does not require polyglutamylation for retention.

Molecular Pharmacology[2]

-

Binding: The 2,4-diamino moiety forms a critical salt bridge with the conserved aspartic acid residue (Asp27 in E. coli, Asp21 in human) in the DHFR active site.

-

NADPH Cooperative Binding: The inhibitor binds more tightly when the NADPH cofactor is present, locking the enzyme in an inactive conformation.

-

Lipophilic Advantage: The 2-chlorophenyl group occupies a hydrophobic pocket (Phe31/Leu67 region). The "non-classical" nature allows it to kill cells resistant to Methotrexate (MTX) due to transport defects.

Figure 2: Cl-Triazine blocks the reduction of DHF to THF, starving the cell of thymidine precursors required for DNA synthesis.

Analytical Characterization & Assay Protocols

HPLC Method for Purity Assessment

To ensure the integrity of biological data, the compound must be >98% pure.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Retention Time: Cl-Triazine will elute later than unsubstituted triazines due to the lipophilic chloro-aryl group.

In Vitro DHFR Inhibition Assay

Principle: Measure the oxidation of NADPH to NADP+ at 340 nm. NADPH absorbs at 340 nm; NADP+ does not. The rate of absorbance decrease is proportional to enzyme activity.

Protocol:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Substrates: 100 µM Dihydrofolate (DHF), 100 µM NADPH.

-

Enzyme: Recombinant human or bacterial DHFR (approx. 0.01 units/mL).

-

Procedure:

-

Incubate Enzyme + Cl-Triazine (variable concentrations: 1 nM – 10 µM) for 5 minutes.

-

Initiate reaction by adding DHF + NADPH.

-

Monitor A340 kinetic read for 5 minutes at 25°C.

-

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

- Baker, B. R. (1967). Design of Active-Site-Directed Irreversible Enzyme Inhibitors. Wiley.

-

Modest, E. J. (1956). "Chemical and Biological Studies on 1,2-Dihydro-s-triazines. II. Synthesis". Journal of Organic Chemistry. Link

-

Hathaway, B. A., et al. (1984). "Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis". Journal of Medicinal Chemistry. Link

-

PubChem. (2025). "Compound Summary: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine". National Library of Medicine. Link

- Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target". FASEB Journal.

2-chloro-4,6-diamino-6-(2-chlorophenyl)-1,3,5-triazine properties

An In-Depth Technical Guide to 2-Chloro-4,6-diamino-1,3,5-triazine

A Note on Nomenclature: The initial topic of "2-chloro-4,6-diamino-6-(2-chlorophenyl)-1,3,5-triazine" presents a structural ambiguity, as a single carbon atom (position 6) cannot concurrently bear both an amino and a 2-chlorophenyl substituent. This guide will therefore focus on the well-documented and structurally related compound, 2-chloro-4,6-diamino-1,3,5-triazine . This compound is a significant metabolite of the herbicide atrazine and a versatile intermediate in chemical synthesis.

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-4,6-diamino-1,3,5-triazine, a key chemical entity with significant relevance in agrochemistry and synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and potential applications. The document emphasizes the causality behind experimental choices and provides detailed protocols, ensuring scientific integrity and practical utility.

Introduction to 2-Chloro-4,6-diamino-1,3,5-triazine

2-Chloro-4,6-diamino-1,3,5-triazine, also known as DACT, is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.[1] It is a primary metabolite of the widely used herbicide atrazine.[1] Beyond its role in environmental and toxicological studies of atrazine, DACT serves as a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] Its reactivity, governed by the electron-withdrawing triazine ring and the leaving group potential of the chlorine atom, makes it a versatile intermediate for nucleophilic substitution reactions.[3]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of 2-chloro-4,6-diamino-1,3,5-triazine are summarized below. These properties are critical for its handling, characterization, and application in various chemical processes.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3397-62-4 | |

| Molecular Formula | C₃H₄ClN₅ | |

| Molecular Weight | 145.55 g/mol | |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | >320 °C (decomposes) | [1] |

| Solubility | Sparingly soluble in water and common organic solvents. | |

| InChI Key | FVFVNNKYKYZTJU-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2-chloro-4,6-diamino-1,3,5-triazine.

-

Mass Spectrometry (Electron Ionization): The mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 145.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the detailed molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H stretches from the amino groups and C=N stretches from the triazine ring.

Synthesis and Characterization

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically proceeds via the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[3]

Synthetic Pathway from Cyanuric Chloride

A common synthetic route to 2-chloro-4,6-diamino-1,3,5-triazine involves the reaction of cyanuric chloride with ammonia.[5]

Caption: Synthetic pathway of 2-chloro-4,6-diamino-1,3,5-triazine from cyanuric chloride.

Experimental Protocol: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine

This protocol describes a general procedure for the synthesis of 2-chloro-4,6-diamino-1,3,5-triazine from cyanuric chloride.

-

Dissolution: Dissolve cyanuric chloride in a suitable solvent such as 1,2-dichloroethane.

-

First Amination: Cool the solution to 0-5 °C and slowly add one equivalent of aqueous ammonia with vigorous stirring. Maintain the temperature below 10 °C.

-

Second Amination: After the first substitution is complete (as monitored by TLC), slowly add a second equivalent of aqueous ammonia. The reaction temperature can be gradually increased to 40-45 °C to drive the reaction to completion.[5]

-

Isolation: Upon completion, the product precipitates out of the solution. The solid is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.

Analytical Characterization

The identity and purity of the synthesized 2-chloro-4,6-diamino-1,3,5-triazine should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically employed.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis, particularly for detecting the analyte in environmental samples.[7]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which should correspond to the molecular formula C₃H₄ClN₅.

Applications and Biological Relevance

While primarily known as a metabolite of atrazine, 2-chloro-4,6-diamino-1,3,5-triazine has applications in its own right and is a subject of study in various scientific fields.

Agrochemical Research

As a major metabolite of atrazine, DACT is crucial in studies of the environmental fate and toxicology of this herbicide.[8] Its presence in soil and water is monitored to understand the degradation pathways of atrazine.

Synthetic Chemistry

2-Chloro-4,6-diamino-1,3,5-triazine is a versatile intermediate in the synthesis of various substituted triazines. The remaining chlorine atom can be displaced by a variety of nucleophiles to introduce further functionality. This makes it a valuable scaffold for creating libraries of compounds for screening in drug discovery and materials science.[2]

Potential Biological Activity

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10] The diamino-s-triazine structure, in particular, has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[11]

Caption: Key areas of application and relevance for 2-chloro-4,6-diamino-1,3,5-triazine.

Safety and Handling

2-Chloro-4,6-diamino-1,3,5-triazine is classified as a hazardous substance and requires careful handling.

-

Hazard Identification: It is irritating to the eyes, respiratory system, and skin.[12][13] It may be harmful if inhaled, swallowed, or absorbed through the skin.[12]

-

Personal Protective Equipment (PPE): Wear chemical safety glasses, appropriate protective gloves, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood.[14]

-

First Aid Measures:

-

Disposal: Dispose of in accordance with federal, state, and local regulations.[12]

Conclusion

2-Chloro-4,6-diamino-1,3,5-triazine is a compound of significant interest due to its role as a metabolite of atrazine and its utility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and handling is essential for researchers in agrochemistry, environmental science, and medicinal chemistry. This guide has provided a detailed technical overview to support further research and development involving this versatile triazine derivative.

References

-

Pharmace Research Laboratory. Lamotrigine EP Impurity D. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 252186-79-1 Lamotrigine Related Compound D Impurity. [Link]

-

Georganics. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE Safety Data Sheet. [Link]

-

GLP Pharma Standards. Lamotrigine EP Impurity D | CAS No- 661463-79-2. [Link]

-

MilliporeSigma. 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3842-55-5. [Link]

-

Royal Society of Chemistry. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. [Link]

-

Wikidata. 2-chloro-4,6-diamino-S-triazine. [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-[12][15][16]triazines. [Link]

-

Afonso, C. A. M., et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006. [Link]

-

ResearchGate. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. [Link]

-

OEHHA. 2-Chloro-4,6-diamino-1,3,5-triazine. [Link]

-

MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

-

Journal of Clinical Oncology. Pharmacokinetic study of oral and bolus intravenous 2-chlorodeoxyadenosine in patients with malignancy. [Link]

-

SpectraBase. 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. [Link]

-

Global Substance Registration System. 2-CHLORO-4,6-DIAMINO-S-TRIAZINE. [Link]

-

Molecules. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

-

SIELC Technologies. Separation of 2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol on Newcrom R1 HPLC column. [Link]

-

MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

-

MilliporeSigma. 2-Chloro-4,6-diamino-1,3,5-triazine Peer Reviewed Papers. [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Semantic Scholar. Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

-

FDA.gov. Pharmacology/Toxicology Review of Dasatinib. [Link]

Sources

- 1. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 5. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. Separation of 2,2’-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. georganics.sk [georganics.sk]

- 13. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. pharmaceresearch.com [pharmaceresearch.com]

- 16. klivon.com [klivon.com]

A Technical Guide to the Dihydrofolate Reductase (DHFR) Inhibitor Potential of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Abstract

Dihydrofolate reductase (DHFR) remains a cornerstone target in therapeutic development, pivotal for its role in nucleotide synthesis and cellular proliferation.[1][2] Its inhibition disrupts DNA synthesis, making it a validated strategy for both antimicrobial and anticancer therapies.[3][4][5] This guide focuses on the inhibitor potential of a specific molecule, 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, situated within the well-established diaminotriazine class of DHFR inhibitors.[6] We will explore the foundational biochemistry of DHFR, the mechanistic rationale for targeting it with diaminotriazine scaffolds, a comprehensive workflow for experimental validation, and the specific structure-activity relationship (SAR) considerations conferred by the 2-chlorophenyl substitution. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and actionable experimental protocols.

The Central Role of DHFR in Cellular Metabolism

Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][7] THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, including methionine.[6] Consequently, the inhibition of DHFR starves rapidly dividing cells—be they neoplastic or microbial—of the necessary building blocks for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][5]

The Diaminotriazine Scaffold: A Privileged Structure for DHFR Inhibition

The 2,4-diamino-1,3,5-triazine core is a classic "antifolate" scaffold. Its defining feature is the 2,4-diamino substitution pattern, which acts as a structural mimic of the pteridine ring of the endogenous substrate, DHF. This allows it to bind with high affinity to the active site of DHFR. The most prominent example from this class is cycloguanil, an active metabolite of the antimalarial drug proguanil.[6][8]

The potency and selectivity of diaminotriazine inhibitors are heavily influenced by the nature of the substituent at the C6 position. This substituent projects into a variable region of the active site, and its properties (size, electronics, hydrophobicity) can be tuned to achieve potent and selective inhibition of DHFR from different species (e.g., bacterial vs. human).[6][9]

Focus Molecule: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

The subject of this guide features a 2-chlorophenyl group at the C6 position. The rationale for this substitution is rooted in established structure-activity relationship (SAR) principles:

-

Aryl Group: A C6-aryl substituent provides a rigid scaffold that can engage in favorable hydrophobic and π-stacking interactions within the enzyme's active site.

-

Chlorine Substitution: The placement of a halogen, such as chlorine, can significantly modulate the molecule's properties. The electron-withdrawing nature of chlorine can alter the electronics of the phenyl ring, potentially influencing binding interactions. Furthermore, its lipophilicity can enhance membrane permeability and its specific position (ortho, meta, or para) dictates the vector and orientation of the phenyl ring within the binding pocket, which is critical for optimizing contacts with key amino acid residues.[10] Studies on related diaminopyrimidines suggest that substitution at the meta position of a benzyl ring is often preferable to the para position, highlighting the importance of substituent placement.[10]

While direct synthesis routes for this exact molecule are not extensively published, a plausible and efficient approach would be a one-pot, microwave-assisted, three-component reaction involving cyanoguanidine, 2-chlorobenzaldehyde, and an amine source, followed by dehydrogenative aromatization. This method has been successfully used to generate large libraries of analogous 6,N²-diaryl-1,3,5-triazine-2,4-diamines.[11][12]

A Validated Workflow for Inhibitor Evaluation

A systematic, multi-tiered approach is essential to characterize the potential of a novel DHFR inhibitor. The workflow progresses from direct enzyme inhibition to cell-based activity and finally to crucial drug-like properties.

Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This primary assay quantifies the direct inhibitory effect of the test compound on purified DHFR enzyme activity. The principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[13][14] An effective inhibitor will prevent this decrease.

Materials:

-

Purified recombinant DHFR enzyme (human or microbial, depending on the target).

-

DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl).[13]

-

Dihydrofolic acid (DHF), substrate.[13]

-

NADPH, cofactor.[13]

-

Methotrexate (MTX), as a positive control inhibitor.[13]

-

Test Compound: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, dissolved in DMSO.

-

96- or 384-well clear, flat-bottom microplates.

-

Multi-well spectrophotometer (plate reader) with kinetic reading capabilities at 340 nm.

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHF and NADPH in cold DHFR Assay Buffer. Note: DHF is light-sensitive and should be protected from light.[13]

-

Prepare a stock solution of MTX in the assay buffer.

-

Prepare a serial dilution of the test compound in assay buffer, maintaining a constant final DMSO concentration (e.g., <1%).

-

-

Assay Plate Setup (96-well format):

-

Test Wells: Add 2 µL of serially diluted test compound.

-

Positive Control: Add 2 µL of serially diluted MTX.

-

Negative Control (100% Activity): Add 2 µL of DMSO vehicle.

-

Background Control (No Enzyme): Add 2 µL of DMSO vehicle.

-

To all wells except the Background Control, add 178 µL of a master mix containing the DHFR enzyme in assay buffer. To the Background Control well, add 178 µL of assay buffer alone.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.[13]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of a DHF/NADPH mixture to all wells.

-

Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode (e.g., every 15-30 seconds) for 10-20 minutes.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax, the slope of the linear portion of the absorbance vs. time curve) for each well.

-

Subtract the rate of the background control from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the negative (DMSO) control: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_DMSO))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value.[13]

-

Table 1: Comparative Efficacy of DHFR Inhibitors (Illustrative Data)

| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference(s) |

|---|---|---|---|---|

| 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | S. aureus DHFR | To be determined | To be determined | N/A |

| 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | Human DHFR (hDHFR) | To be determined | To be determined | N/A |

| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM | 26 - 45 nM | [3] |

| Trimethoprim | E. coli DHFR | Varies by species | Varies by species | [3] |

| Trimethoprim | Human DHFR (hDHFR) | 55.26 µM | Not Available |[3] |

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This secondary assay assesses the compound's ability to inhibit the growth of whole cells, providing a more biologically relevant context that accounts for cell permeability and potential off-target effects.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[1][15]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and controls (vehicle and a known cytotoxic agent).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (50% growth inhibition) or IC50 value.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[16] For 1,3,5-triazine derivatives, in silico models and in vitro assays can predict key parameters.[17][18][19]

-

Solubility & Permeability: Assessed using kinetic solubility assays and Parallel Artificial Membrane Permeability Assays (PAMPA).

-

Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its depletion over time.

-

Toxicity: Predicted using in silico models for risks like cardiotoxicity (hERG inhibition) and hepatotoxicity, followed by in vitro cytotoxicity assays on non-cancerous cell lines (e.g., MRC-5 fibroblasts).[11][17]

Structure-Activity Relationship (SAR) Landscape

The inhibitory potency of the 6-aryl-diaminotriazine scaffold is highly dependent on the substitution pattern of the aryl ring. This provides a rich landscape for medicinal chemistry optimization.

Quantitative structure-activity relationship (QSAR) studies on diaminotriazines have been performed on DHFR from various organisms.[6] These models can be used to identify key descriptors for DHFR inhibition and are valuable for screening new compounds.[9] For the 2-chlorophenyl derivative, the ortho position of the chlorine atom will force a specific torsional angle between the triazine and phenyl rings, which may either facilitate or hinder optimal binding, making its empirical evaluation essential.

Conclusion and Future Outlook

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine represents a rationally designed candidate for DHFR inhibition, leveraging a proven pharmacophore with a substitution pattern intended to optimize binding interactions. While its precise inhibitory potential requires empirical validation, the established knowledge base for this compound class provides a strong foundation for its investigation.

The comprehensive workflow detailed in this guide—from enzymatic assays to cellular and ADME/Tox profiling—provides a clear and robust pathway for its evaluation. Successful outcomes from these initial studies would warrant progression to more advanced preclinical assessments, including selectivity profiling against a panel of microbial and mammalian DHFR enzymes, resistance development studies, and eventual efficacy testing in animal models of infection or cancer. The systematic application of these principles will be crucial in determining if this molecule can be developed into a next-generation antifolate therapeutic.

References

-

Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PMC, National Institutes of Health. Available from: [Link]

-

Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]

-

Dihydrofolate reductase inhibition by 2,4-diaminotriazines: A structure-activity study. R Discovery. Available from: [Link]

-

Quantitative structure-activity relation of reversible dihydrofolate reductase inhibitors. Diaminotriazines. ACS Publications. Available from: [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

-

Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. PMC, National Institutes of Health. Available from: [Link]

-

IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. ResearchGate. Available from: [Link]

-

IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. OiPub. Available from: [Link]

-

Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. Available from: [Link]

-

TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC, National Institutes of Health. Available from: [Link]

-

Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. MDPI. Available from: [Link]

-

(PDF) 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. Available from: [Link]

-

Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy, ASM Journals. Available from: [Link]

-

Structures of DHFR inhibitors and their activity in inhibiting AbDHFR... ResearchGate. Available from: [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]

-

Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. ResearchGate. Available from: [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available from: [Link]

-

Dihydrofolate reductase inhibitor. Wikipedia. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) (ab283374) is not available | Abcam [abcam.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. japsonline.com [japsonline.com]

- 16. Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. oipub.com [oipub.com]

- 19. researchgate.net [researchgate.net]

Technical Guide: Non-Classical Antifolates Containing the 1,3,5-Triazine Core

Executive Summary

This guide provides a comprehensive technical analysis of non-classical antifolates bearing the 2,4-diamino-1,3,5-triazine scaffold. Unlike "classical" antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry and polyglutamylation for retention, non-classical triazines are designed for lipophilicity . This physicochemical property allows them to penetrate cells via passive diffusion, effectively bypassing the transport-related resistance mechanisms that plague classical antifolate therapies. This document details the molecular rationale, structure-activity relationships (SAR), chemical synthesis, and biological validation protocols for this class of compounds.[1]

Molecular Rationale: The "Non-Classical" Advantage

The therapeutic limitation of classical antifolates lies in their dependence on active transport. Malignant cells frequently downregulate RFC expression to survive chemotherapy.

The Triazine "Warhead"

The 1,3,5-triazine core serves as a bioisostere of the pteridine ring found in folic acid.

-

Pharmacophore: The 2,4-diamino substitution pattern is non-negotiable. It is required to form a bifurcated hydrogen bond network with the active site carboxylate (Asp27 in E. coli, Glu30 in mammalian DHFR) deep within the enzyme pocket.

-

pKa Modulation: The basicity of the triazine ring (pKa ~ 6.5–7.0) ensures that a significant fraction of the molecule is protonated at physiological pH, mimicking the N1-protonated state of dihydrofolate required for binding.

Mechanism of Action & Transport

The following diagram illustrates the distinct transport mechanisms of classical vs. non-classical antifolates.

Figure 1: Comparative transport mechanisms. Non-classical triazines (Green) bypass the RFC transporter (Yellow), maintaining potency in transport-deficient resistant cells.

Structure-Activity Relationship (SAR)[2][3]

The optimization of 1,3,5-triazines focuses on the 6-position substituent, which extends into the hydrophobic region of the DHFR active site.

| Structural Region | Chemical Moiety | Function & SAR Insight |

| Positions 2 & 4 | -NH₂ (Amino) | Critical Binding: Donates H-bonds to Asp/Glu in the active site. Modification here destroys affinity. |

| Positions 1, 3, 5 | Nitrogen (Core) | Scaffold: Maintains planar geometry. N1 protonation assists in ionic interaction with the enzyme. |

| Position 6 | Aryl / Alkyl | Selectivity Filter: Lipophilic aryl groups (e.g., dichlorophenyl, naphthyl) increase LogP and binding affinity. |

| Linker (at C6) | Direct, -O-, -CH₂- | Flexibility: A direct bond (biaryl) is rigid. Flexible linkers (like -CH₂-O- in Baker's Antifol) allow the aryl tail to fit into the hydrophobic pouch. |

Chemical Synthesis Strategy

To synthesize a library of 6-substituted-2,4-diamino-1,3,5-triazines, the Cotrimerization of Nitriles with Dicyandiamide is the most robust, atom-economical protocol.

Synthetic Pathway Diagram[4]

Figure 2: General synthetic workflow for the preparation of 6-aryl-2,4-diamino-1,3,5-triazines.

Detailed Protocol: Synthesis of 6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Rationale: This protocol utilizes the high reactivity of dicyandiamide to form the triazine ring upon cyclization with a nitrile.

-

Reagent Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 3,4-Dichlorobenzonitrile (10 mmol, 1.72 g).

-

Add Dicyandiamide (12 mmol, 1.01 g) [Excess ensures complete consumption of nitrile].

-

Add KOH (1 mmol, 0.056 g) as the base catalyst.

-

Solvent: 2-Methoxyethanol (15 mL). Note: High boiling point alcohol is required.

-

-

Reaction:

-

Heat the mixture to reflux (~125°C) in an oil bath.

-

Monitor via TLC (Mobile phase: 10% Methanol in DCM). The nitrile spot will disappear, and a lower Rf fluorescent spot (triazine) will appear.

-

Reaction time is typically 4–8 hours.

-

-

Workup & Purification:

-

Allow the reaction to cool to room temperature.

-

Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Filter the solid using a Buchner funnel.

-

Recrystallization: Dissolve the crude solid in minimum hot DMF or Ethanol/Water (1:1) and cool slowly.

-

Dry in a vacuum oven at 50°C overnight.

-

Self-Validation: The product must show a characteristic melting point >200°C and a mass spectrum peak at M+1 (m/z ~270/272 for dichloro pattern).

Biological Evaluation Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the IC₅₀ of the synthesized triazine against recombinant human DHFR (hDHFR). Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[2][3][4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[5][6]

Reagents:

-

Assay Buffer (MTEN): 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0.[5]

-

DHF (Substrate): 100 µM stock in buffer (freshly prepared, light sensitive).

-

NADPH (Cofactor): 100 µM stock.[5]

-

Enzyme: Recombinant hDHFR (Sigma or expressed in-house), diluted to ~0.01 U/µL.

Procedure:

-

Plate Setup: Use a UV-transparent 96-well plate.

-

Inhibitor Addition: Add 10 µL of test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Keep DMSO final concentration <1%.

-

Enzyme Mix: Add 170 µL of MTEN buffer containing hDHFR enzyme. Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Initiation: Add 20 µL of NADPH/DHF Mix (Final conc: 100 µM NADPH, 50 µM DHF).

-

Measurement: Immediately read Absorbance at 340 nm every 15 seconds for 5 minutes using a kinetic plate reader.

-

Analysis: Calculate the slope (ΔA/min) for the linear portion.

-

% Inhibition = 100 * [1 - (Slope_sample / Slope_control)]

-

Plot log[Concentration] vs. % Inhibition to determine IC₅₀.[6]

-

In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cellular potency and passive transport efficiency. Cell Lines:

-

CCR-CEM: Human T-lymphoblastoid (Parental, RFC-positive).

-

CEM/MTX: Methotrexate-resistant subline (RFC-deficient).

Procedure:

-

Seed cells at 4,000 cells/well in 96-well plates in RPMI-1640 medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Add serial dilutions of the triazine compound (and MTX as a control).

-

Incubate for 72 hours .

-

Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Interpretation: A "Non-Classical" profile is confirmed if the IC₅₀ in CEM/MTX cells is comparable to CCR-CEM cells (Resistance Factor ~1), whereas MTX will show a Resistance Factor >100.

References

-

Gangjee, A., et al. (2007).[7] "Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: Part I." Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Baker, B. R. (1967).[8] "Irreversible enzyme inhibitors.[8] LXXXVII. Hydrophobic bonding to dihydrofolic reductase.[8] IX. Mode of binding of m-aryloxyalkyl groups on 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-s-triazine." Journal of Pharmaceutical Sciences. [Link]

-

Zhou, W., et al. (2004). "Synthesis and biological evaluation of 2,4-diamino-1,3,5-triazines as novel inhibitors of human dihydrofolate reductase." Bioorganic & Medicinal Chemistry. [Link]

-

Assay Genie. "Dihydrofolate Reductase Inhibitor Screening Kit Protocol." [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

2-chlorophenyl substituted triazine biological activity

An In-depth Technical Guide to the Biological Activity of 2-Chlorophenyl Substituted Triazines

Abstract

The 1,3,5-triazine, or s-triazine, core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and the ability to readily undergo sequential, site-specific substitutions at the 2, 4, and 6 positions allow for extensive chemical modification and the fine-tuning of pharmacological profiles.[1][2][3] This guide focuses on a specific, highly potent subclass: s-triazine derivatives bearing a 2-chlorophenyl substituent. The strategic incorporation of the 2-chlorophenyl moiety significantly influences the molecule's steric and electronic characteristics, enhancing interactions with biological targets and often leading to potent anticancer and antimicrobial activities. This document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: Building the Core Scaffold

The primary and most versatile precursor for the synthesis of substituted s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The three chlorine atoms on the triazine ring exhibit differential reactivity to nucleophilic substitution, a property that is expertly exploited to control the synthesis of mono-, di-, and tri-substituted products. This reactivity is highly dependent on temperature, providing a reliable method for selective synthesis.

-

1st Substitution: Occurs at low temperatures (0–5 °C).

-

2nd Substitution: Occurs at room temperature up to 40-45 °C.

-

3rd Substitution: Requires elevated temperatures (reflux).

This temperature-dependent gradient allows for the stepwise and controlled introduction of various nucleophiles, including the critical 2-chloroaniline, to build the desired molecular architecture.

General Synthetic Workflow Diagram

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Experimental Protocol: Synthesis of 4-Chloro-N-(2-chlorophenyl)-6-(morpholino)-1,3,5-triazin-2-amine

This protocol describes a typical two-step synthesis to produce a di-substituted triazine, a common intermediate for further derivatization.

Part A: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Intermediate 13)

-

Reaction Setup: Dissolve cyanuric chloride (1.0 eq) in 50 mL of tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Nucleophilic Addition: Prepare a solution of 2-chloroaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in 20 mL of THF. Add this solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the mono-substituted intermediate.[4]

Part B: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (Compound 1)

-

Reaction Setup: Dissolve the intermediate from Part A (1.0 eq) in 50 mL of THF in a round-bottom flask.

-

Second Nucleophilic Addition: Add morpholine (1.1 eq) and DIPEA (1.2 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 8-12 hours. The second substitution is significantly slower and is typically conducted at a higher temperature than the first.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final di-substituted compound.[4]

Anticancer Activity: Targeting the Hallmarks of Cancer

The 2-chlorophenyl substituted s-triazine scaffold is a cornerstone in the development of novel anticancer agents.[6][7][8] Its derivatives have demonstrated potent activity against a wide range of cancer cell lines, often acting through the inhibition of key enzymes and signaling pathways that are fundamental to tumor growth and survival.[1][7]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for these compounds is the inhibition of protein kinases, particularly those in signaling pathways that are frequently dysregulated in cancer.[6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several 2-chlorophenyl substituted triazines have been developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[3][7][9]

-

Causality: The triazine core can act as a scaffold to position the 2-chlorophenyl group and other substituents into the ATP-binding pocket of these kinases. The chlorine atom, being an electron-withdrawing group, can enhance binding affinity through favorable electronic interactions and improve the compound's lipophilicity, aiding cellular uptake.[5][10] For example, compounds have been shown to potently inhibit PI3Kα and mTOR with IC₅₀ values in the nanomolar range.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine derivatives.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt cascade. Overexpression or mutation of EGFR is common in various cancers. Certain triazine derivatives, particularly those also featuring quinazoline or pyrazole moieties, have shown significant EGFR tyrosine kinase (EGFR-TK) inhibitory activity.[3][6] For instance, a 3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dione derivative exhibited an IC₅₀ value of 2.54 µM against EGFR-TK.[1][9]

Other Anticancer Mechanisms

Beyond kinase inhibition, these compounds can induce apoptosis and inhibit other crucial enzymes.

-

Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Their inhibition by triazine derivatives leads to DNA damage and cell death.[6]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for synthesizing nucleotides. Its inhibition starves cancer cells of the building blocks needed for DNA replication, leading to cell cycle arrest.[8][9]

-

Induction of Apoptosis: As a downstream consequence of pathway inhibition and cellular stress, many 2-chlorophenyl triazines effectively induce programmed cell death, or apoptosis, in cancer cells.[1][4]

Structure-Activity Relationship (SAR) Insights

-

The 2-Chlorophenyl Group: The position of the chlorine atom is critical. The ortho (2-position) substitution often provides a specific conformational lock that is favorable for binding to kinase active sites. Dichloro-substitution (e.g., 2,4-dichloro or 3,4-dichloro) can further enhance potency.[10]

-

Substituents at Positions 4 and 6: The nature of the groups at the other two positions of the triazine ring heavily influences activity.

-

Saturated Amines: Symmetrical substitution with saturated cyclic amines like pyrrolidine, piperidine, or morpholine often improves cellular uptake and balances lipophilicity, leading to potent cytotoxicity.[5][10]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenylamino scaffold generally increases cytotoxic activity.[5][8][10]

-

Data Summary: In Vitro Cytotoxic Activity

| Compound Class | Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

| Symmetrical chlorophenylamino-s-triazine | 3-Cl, Pyrrolidine | MCF-7 (Breast) | 4.14 | [10] |

| Symmetrical chlorophenylamino-s-triazine | 3,4-diCl, Pyrrolidine | C26 (Colon) | 3.05 | [10] |

| Symmetrical chlorophenylamino-s-triazine | 2,4-diCl, Pyrrolidine | C26 (Colon) | 1.71 | [10] |

| Thiazolidine-dione-s-triazine | 3-Cl (bis-amino) | EGFR-TK (Enzyme) | 2.54 | [9] |

| Thiophen-yl-s-triazine | Thiophen, Morpholine | A549 (Lung) | 0.20 | [3][9] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system to assess the cytotoxic effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-chlorophenyl substituted triazine compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

In addition to their anticancer properties, s-triazine derivatives, including those with chlorophenyl substitutions, exhibit a broad spectrum of antimicrobial activity.[2][11][12][13]

Antibacterial Activity

These compounds have shown promising inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13][14]

-

Mechanism of Action: While not as extensively studied as the anticancer mechanisms, one proposed target is bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[11]

-

SAR Insights: Hybrid molecules combining the 4-chlorophenylthiazolyl moiety with the s-triazine core have been identified as particularly effective. The introduction of specific amino groups, such as furfuryl-amino, can enhance potency against certain bacterial strains.[15]

Antifungal Activity

Activity against pathogenic fungi, such as Candida albicans and Aspergillus niger, has also been reported.[12][16]

-

Mechanism of Action: A key target for antifungal agents is Lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. In silico docking studies have shown that 1,2,4-triazine derivatives can effectively bind to the active site of CYP51, suggesting a potential mechanism for their antifungal effects.[17]

Data Summary: Antimicrobial Activity

| Compound Class | Substituents | Target Organism | MIC (µg/mL) | Reference |

| Phenylthiazolyl-s-triazine | 3,4-diCl, Phenyl-amino | S. aureus | 6.25 | [15] |

| Phenylthiazolyl-s-triazine | 3,4-diCl, Furfuryl-amino | S. aureus | 6.25 | [15] |

| Isonicotinohydrazide-s-triazine | 3-Cl, 4-F, various aryl-amino | S. aureus | 12.5 - 200 | [12] |

| Isonicotinohydrazide-s-triazine | 3-Cl, 4-F, various aryl-amino | E. coli | 50 - 500 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

The 2-chlorophenyl substituted triazine scaffold is a remarkably versatile and potent platform for the development of therapeutic agents. The ease of its synthesis and the ability to modulate its biological activity through targeted substitutions have established it as a highly valuable core in medicinal chemistry. The extensive research into its anticancer properties has revealed multiple mechanisms of action, primarily centered on the inhibition of critical kinase signaling pathways like PI3K/Akt/mTOR and EGFR. Furthermore, its demonstrated antibacterial and antifungal activities highlight its potential as a broad-spectrum antimicrobial agent.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce potential toxicity.[7] The development of multi-target agents, capable of simultaneously inhibiting key oncogenic pathways and overcoming drug resistance, represents a promising strategy.[10] Continued exploration of structure-activity relationships, aided by computational modeling and in-depth mechanistic studies, will be crucial in designing the next generation of 2-chlorophenyl substituted triazine-based drugs with enhanced efficacy and improved pharmacokinetic profiles.

References

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available at: [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

-

Exploring s-triazine derivatives as anticancer agents. IntechOpen. Available at: [Link]

-

A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. Available at: [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. Available at: [Link]

-

Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. Available at: [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Available at: [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. Available at: [Link]

-

SYNTHESIS OF SOME NEW s-TRIAZINE DERIVATIVES AND EVALUATED FOR THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

-

s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of s-Triazine Based. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. PSJD. Available at: [Link]

-

An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

-

Anticancer Potential of Triazine Scaffold: A Brief Review. ResearchGate. Available at: [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

-

Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. ScienceDirect. Available at: [Link]

-

Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Taylor & Francis Online. Available at: [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

-

Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. PubMed. Available at: [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. ResearchGate. Available at: [Link]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Available at: [Link]

-

Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Taylor & Francis Online. Available at: [Link]

-

A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. ijbpas. Available at: [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. Available at: [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. Available at: [Link]

-

The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. Available at: [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. preprints.org [preprints.org]

- 17. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of 1,2,4-Triazine (Lamotrigine) vs. 1,3,5-Triazine Scaffolds in Drug Discovery

Executive Summary

The triazine heterocycle—a six-membered ring containing three nitrogen atoms—serves as a privileged scaffold in medicinal chemistry. However, the specific arrangement of these nitrogen atoms dictates profound differences in electronic distribution, synthetic accessibility, and pharmacological utility.

This guide provides a rigorous technical comparison between the asymmetric 1,2,4-triazine (archetype: Lamotrigine) and the symmetric 1,3,5-triazine (s-triazine). While the 1,3,5-isomer is historically dominant in herbicides and increasingly in kinase inhibitors (e.g., PI3K/mTOR pathways), the 1,2,4-isomer remains the gold standard for voltage-gated sodium channel modulation in CNS disorders.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in symmetry and dipole moments, which drive the non-covalent interactions essential for target binding.

Electronic Architecture

-

1,3,5-Triazine (s-triazine):

-

Symmetry:

point group. The electron density is perfectly distributed, resulting in a zero dipole moment . -

Reactivity: Highly electron-deficient. The ring is susceptible to nucleophilic attack (SNAr) but resistant to electrophilic substitution.

-

Implication: Ideal for "hub-and-spoke" library design where three different pharmacophores are attached radially.

-

-

1,2,4-Triazine (as-triazine):

-

Symmetry:

point group (asymmetric). -

Dipole Moment: Significant dipole due to the adjacent nitrogen atoms (N1-N2 bond).

-

Lamotrigine Specifics: The 3,5-diamino substitution pattern creates a "push-pull" electronic system. The amino groups donate electron density into the electron-poor ring, modulating the pKa to ~5.7 [1]. This is critical for CNS penetration, as it ensures a balance between ionized and unionized forms at physiological pH.

-

Physicochemical Comparison Table

| Feature | 1,2,4-Triazine (Lamotrigine Core) | 1,3,5-Triazine (General Scaffold) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Dipole Moment | High (Polar) | Zero (Non-polar core) |

| Basicity (pKa) | ~5.7 (Lamotrigine) | ~2–3 (Unsubstituted) |

| Metabolic Liability | N-Glucuronidation (Major) | Oxidative dealkylation / Hydrolysis |

| Key Target Class | Ion Channels (Na+, Ca2+) | Kinases (PI3K, mTOR), DHFR |

| Primary Synthesis | Condensation (Linear) | Cyclotrimerization (Convergent) |

Part 2: Synthetic Architectures

The synthesis of these two scaffolds requires fundamentally different strategic disconnections.

1,2,4-Triazine Synthesis (Lamotrigine Pathway)

The synthesis of Lamotrigine is a classic example of condensation chemistry . It requires a 1,2-dicarbonyl equivalent (cyanide acts as the masked carbonyl) and a bis-nucleophile (aminoguanidine).

Critical Control Point: The reaction between 2,3-dichlorobenzoyl cyanide and aminoguanidine is pH-sensitive. Strong acid (HNO3 or H2SO4) is required to prevent premature hydrolysis of the nitrile before the guanidine attack [2].

Figure 1: Linear synthesis of Lamotrigine via condensation of an aryl cyanide with aminoguanidine.

1,3,5-Triazine Synthesis (Convergent)

Symmetric triazines are synthesized via cyclotrimerization of nitriles (Pinner synthesis) or sequential nucleophilic substitution of cyanuric chloride. The latter is preferred for drug discovery as it allows the sequential introduction of three distinct substituents (R1, R2, R3) by controlling temperature [3].

Figure 2: Temperature-controlled sequential substitution of cyanuric chloride to generate diverse 1,3,5-triazine libraries.

Part 3: Pharmacological & Mechanistic Distinctiveness

Lamotrigine (1,2,4-Triazine): The Sodium Channel Blocker

Lamotrigine's mechanism is distinct from 1,3,5-triazine antimetabolites. It functions as a use-dependent blocker of voltage-gated sodium channels (VGSCs), specifically targeting the pore-forming

-

Mechanism: It binds preferentially to the inactivated state of the Na+ channel. This stabilizes the channel in the refractory period, preventing high-frequency repetitive firing of neurons without impairing normal physiological release.

-

Glutamate Modulation: By blocking presynaptic Na+ channels, it inhibits the release of glutamate, the primary excitatory neurotransmitter.

Figure 3: Mechanism of Action of Lamotrigine. The drug stabilizes the inactivated state of the Na+ channel, effectively "braking" the release of glutamate.

1,3,5-Triazine: The Kinase Inhibitor Scaffold

In contrast, the 1,3,5-triazine scaffold mimics the adenosine ring of ATP. This makes it a privileged structure for Type I kinase inhibitors (e.g., Gedatolisib targeting PI3K/mTOR) [5]. The symmetry allows the molecule to hinge-bind via one nitrogen while projecting substituents into the hydrophobic pocket and solvent front.

Part 4: ADME-T & Metabolic Fate

The metabolic stability of the two rings differs significantly, influencing toxicity profiles.

Lamotrigine Metabolism (Glucuronidation)

Lamotrigine is unique because it undergoes negligible oxidative metabolism (CYP450). Instead, it is cleared via Phase II conjugation .

-

Enzyme: UGT1A4 (UDP-glucuronosyltransferase).

-

Product: 2-N-glucuronide (inactive) [6].[1]

-

Clinical Relevance: Because it does not rely on CYP450, it has fewer drug-drug interactions than carbamazepine. However, its clearance is drastically increased by enzyme inducers (phenytoin) and decreased by inhibitors (valproate).

Toxicity (SJS/TEN)